molecular formula C11H20N4O B13629499 2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide

2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide

Cat. No.: B13629499
M. Wt: 224.30 g/mol
InChI Key: VIDGAIDUZBURGV-UHFFFAOYSA-N
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Description

2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide is a synthetic organic compound that features both an ethylamino group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethylamino group: This step often involves the reaction of an ethylamine derivative with a suitable intermediate.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for scale, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The ethylamino and imidazole groups can participate in substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce ethylamine derivatives.

Scientific Research Applications

2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide is unique due to its combination of an ethylamino group and an imidazole ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(ethylamino)-3-(2-propan-2-ylimidazol-1-yl)propanamide

InChI

InChI=1S/C11H20N4O/c1-4-13-9(10(12)16)7-15-6-5-14-11(15)8(2)3/h5-6,8-9,13H,4,7H2,1-3H3,(H2,12,16)

InChI Key

VIDGAIDUZBURGV-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=CN=C1C(C)C)C(=O)N

Origin of Product

United States

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